molecular formula C22H25NO4S3 B2618243 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896343-45-6

2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No. B2618243
CAS RN: 896343-45-6
M. Wt: 463.63
InChI Key: ORZZXCADWVRLLD-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide (TTBS) is a sulfonamide derivative that has gained significant attention in scientific research. TTBS has been synthesized using various methods and has shown promising results in its application in various fields.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been shown to have low toxicity and does not exhibit any significant side effects. It has been found to be well-tolerated in animal studies. Additionally, 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been shown to have a low affinity for human serum albumin, which suggests that it may have a longer half-life in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide in lab experiments is its low toxicity and lack of significant side effects. Additionally, 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been shown to have a high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one limitation of using 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide. One potential area of research is the development of 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide-based fluorescent probes for the detection of metal ions. Another area of research is the further study of 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide as a potential cancer therapy. Additionally, the development of new methods for synthesizing 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide may lead to improved yields and better purity. Overall, the study of 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has the potential to yield significant advances in various fields, including cancer therapy and bioimaging.

Synthesis Methods

2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(thiophen-2-yl)-2-tosylethylamine in the presence of a base. Another method involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(thiophen-2-yl)-2-tosylethanol in the presence of a base. The resulting product is purified using column chromatography.

Scientific Research Applications

2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been extensively studied for its potential application in various fields. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has also been shown to have antibacterial and antifungal properties. Additionally, 2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2,4,6-trimethyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S3/c1-15-7-9-19(10-8-15)29(24,25)21(20-6-5-11-28-20)14-23-30(26,27)22-17(3)12-16(2)13-18(22)4/h5-13,21,23H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZZXCADWVRLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

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